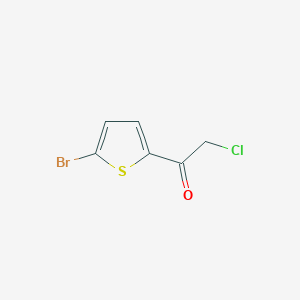

1-(5-Bromothiophen-2-yl)-2-chloroethanone

Description

1-(5-Bromothiophen-2-yl)-2-chloroethanone (C₆H₄BrClOS, MW 239.51) is a halogenated acetophenone derivative featuring a bromine-substituted thiophene ring and a reactive chloroethanone group. Its structure combines the electron-rich nature of the thiophene ring with the electrophilic chloroacetyl moiety, making it valuable in organic synthesis and materials science. The bromine atom enhances steric and electronic effects, influencing reactivity and molecular interactions .

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKNSKSZYVBKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373763 | |

| Record name | 1-(5-bromothiophen-2-yl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62673-67-0 | |

| Record name | 1-(5-bromothiophen-2-yl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62673-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-2-yl)-2-chloroethanone can be synthesized through several synthetic routes. One common method involves the halogenation of thiophene derivatives. The reaction typically requires a halogenating agent, such as bromine or chlorine, and a suitable solvent under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-chloroethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-2-chloroethanone has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

1-(5-Bromothiophen-2-yl)-2-chloroethanone is compared with other similar compounds, such as 1-(5-bromothiophen-2-yl)propan-1-one and 1-(5-bromothiophen-2-yl)ethan-1-one. These compounds share structural similarities but differ in their functional groups and reactivity. The unique presence of the chloroethanone group in this compound contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

Halogen-Substituted Thiophene Derivatives

- 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6): Structure: Swaps bromine and chlorine positions compared to the target compound. The bromine on the ethanone may increase steric hindrance .

- 1-(5-Chlorothiophen-2-yl)ethanone: Structure: Lacks bromine and the ethanone chlorine. Impact: Simpler structure with reduced steric bulk, likely increasing reactivity in electrophilic aromatic substitution .

Extended Conjugation Systems

- (2E)-1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Structure: Features a propenone bridge and nitro group. Impact: The nitro group’s strong electron-withdrawing effect enhances charge transfer, making it suitable for nonlinear optical (NLO) applications. This contrasts with the target compound’s simpler structure, which lacks extended conjugation .

- 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one :

Substituted Phenyl Analogs

- 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone (CAS 100959-21-5): Structure: Replaces thiophene with a hydroxyphenyl ring. Impact: The hydroxyl group enables hydrogen bonding, improving solubility and influencing crystal packing. This contrasts with the thiophene’s sulfur atom, which participates in weaker van der Waals interactions .

- 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one (CAS 51488-83-6) :

Physicochemical and Reactivity Comparisons

Reactivity Trends

- Electrophilic Substitution : The bromothiophene in the target compound directs incoming electrophiles to the 3-position of the thiophene ring. In contrast, phenyl analogs with hydroxyl or methoxy groups undergo substitution at positions ortho/para to the substituent .

- Nucleophilic Attacks: The chloroethanone group in all compounds is susceptible to nucleophilic displacement, but steric hindrance from bromine in the target compound may slow reactions compared to smaller substituents like chlorine .

Biological Activity

1-(5-Bromothiophen-2-yl)-2-chloroethanone is an organic compound notable for its unique structural features, which include a brominated thiophene ring and a chloroethanone functional group. With a molecular formula of C₈H₆BrClOS and a molecular weight of approximately 251.55 g/mol, this compound exhibits significant reactivity due to the presence of halogen and carbonyl functionalities. Its biological activity is of particular interest, especially in the context of pharmaceutical and agrochemical applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₈H₆BrClOS

- Molecular Weight : 251.55 g/mol

Structural Characteristics :

| Feature | Description |

|---|---|

| Brominated Thiophene Ring | Provides unique electronic properties and potential biological interactions. |

| Chloroethanone Group | Enhances reactivity, allowing for various synthetic applications. |

Biological Activity Overview

This compound has been studied for its biological activities, particularly its potential as an intermediate in pharmaceutical synthesis. The compound's halogen substitutions and functional groups significantly influence its chemical behavior, leading to various biological effects.

Toxicological Profile

The compound has been classified with specific toxicity warnings:

- Harmful if swallowed (H302)

- Harmful in contact with skin (H312)

These properties indicate that while the compound may have useful applications, safety precautions must be considered in its handling and use.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound, providing insights into its potential applications:

- Pharmaceutical Synthesis : Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties. For instance, derivatives of brominated thiophenes have shown effectiveness against various bacterial strains, suggesting that this compound may share these properties.

- Agrochemical Applications : The compound's reactivity makes it a candidate for developing agrochemicals, particularly pesticides. Studies have demonstrated that thiophene derivatives can act as effective herbicides due to their ability to disrupt plant growth processes.

- Mechanistic Studies : Investigations into the mechanism of action for related compounds suggest that the halogenated thiophene moiety may interact with biological targets through electrophilic substitution reactions, potentially influencing enzymatic pathways involved in metabolism and cellular signaling.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 5-Bromothiophene | Contains a brominated thiophene | Lacks the chloroethanone group |

| 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | Similar structure but with additional bromine | Increased reactivity due to multiple halogens |

| 1-(5-Methylthiophen-2-yl)-2-chloroethanone | Methyl group instead of bromine | Potentially different biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.